molecular formula C14H9BrN2 B8801301 6-Bromo-2-phenylquinazoline

6-Bromo-2-phenylquinazoline

Cat. No.: B8801301
M. Wt: 285.14 g/mol
InChI Key: GAZQBWKCLAPIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-phenylquinazoline is a useful research compound. Its molecular formula is C14H9BrN2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

6-bromo-2-phenylquinazoline

InChI

InChI=1S/C14H9BrN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H

InChI Key

GAZQBWKCLAPIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-amino-benzylamine dihydrochloride (38 g, 0.138 mol) in dichloromethane (DCM) (1 l) was added at 0° C. triethylamine (TEA) (67.5 ml, 0.485 mol) and a solution of benzoyl chloride (17 ml, 0.145 mol) in DCM (200 ml). The mixture was stirred for 1 h at r.t. Water was added and the organic phase was separated, washed with water and dried over Na2SO4. The solvent was removed in vacuum (i.v.) and the residue suspended in POCl3 (200 ml). The mixture was heated at reflux for 1 hour, then the solvent was removed i.v., and the residue partitioned between AcOEt and 0.1 N NaOH. The organic layer was washed with 0.1 N NaOH and water, then dried over Na2SO4 and concentrated i.v. to provide a solid. A mixture of the obtained solid and chloranil (35 g, 0.138 mol) in toluene (600 ml) was heated at reflux for 4 hours. The mixture was concentrated i.v. and the residue was treated with DCM. The insoluble was filtered off and washed with DCM. The combined filtrates were washed with 0.1 N NaOH and then with water. The solution was dried over Na2SO4 and concentrated i.v. The obtained solid was triturated with methanol and dried i.v. (22 g, 56% yield). C14H9BrN2; MW: 285.15; 1H NMR (DMSO-d6) 9.70 (s, 1H), 8.49-8.56 (m, 3H), 8.17 (dd, 1H), 8.02 (d, 1H), 7.58-7.61 (m, 3H); TLC (AcOEt:PE 2:8) Rf=0.70.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
67.5 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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